molecular formula C22H28N4O6S B2643091 5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851969-79-4

5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2643091
CAS No.: 851969-79-4
M. Wt: 476.55
InChI Key: MIEVBZOYXJADIM-UHFFFAOYSA-N
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Description

The compound 5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a structurally complex molecule featuring:

  • A 1,4-dioxa-8-azaspiro[4.5]decane moiety, which introduces conformational rigidity and may enhance metabolic stability.
  • A 3,4,5-trimethoxyphenyl substituent, a pharmacophore associated with microtubule inhibition and antiproliferative effects in related compounds.

While direct data on this compound’s synthesis or bioactivity are absent in the provided evidence, its structural motifs align with classes of molecules studied for antifungal, anticancer, and enzyme-modulating activities .

Properties

IUPAC Name

5-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(3,4,5-trimethoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O6S/c1-13-23-21-26(24-13)20(27)19(33-21)17(25-7-5-22(6-8-25)31-9-10-32-22)14-11-15(28-2)18(30-4)16(12-14)29-3/h11-12,17,27H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIEVBZOYXJADIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C(=C3)OC)OC)OC)N4CCC5(CC4)OCCO5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule notable for its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features a unique arrangement of spirocyclic elements combined with thiazole and triazole moieties. The molecular formula is C25H28N6O6C_{25}H_{28}N_6O_6 with a molecular weight of approximately 523.9 g/mol. The presence of multiple functional groups contributes to its diverse biological interactions.

Biological Activity Overview

Recent studies have highlighted several key areas of biological activity for this compound:

  • Antitumor Activity :
    • The compound has shown promising results in inhibiting tumor growth in vitro and in vivo. In mouse tumor xenograft models, it demonstrated significant accumulation in human carcinoma and melanoma tissues .
  • Receptor Binding Affinity :
    • It exhibits high affinity for sigma receptors (σ1 and σ2), which are implicated in various neurobiological processes. For instance, derivatives of related compounds have been reported to possess affinities in the nanomolar range for σ1 receptors .
  • Antimicrobial Properties :
    • The compound's structural characteristics suggest potential antimicrobial activity against various pathogens. Related compounds have demonstrated effectiveness against bacterial and fungal strains .

The biological effects of this compound are believed to be mediated through several mechanisms:

  • Sigma Receptor Modulation : The interaction with sigma receptors may influence neurochemical pathways related to pain perception and mood regulation.
  • Cellular Signaling Pathways : It may modulate signaling pathways involved in cell proliferation and apoptosis, thereby contributing to its antitumor effects.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntitumorInhibition of tumor growth in xenograft models
Sigma Receptor BindingHigh affinity for σ1 receptors (K(i) = 5.4 nM)
AntimicrobialPotential activity against bacterial and fungal strains

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name/Class Core Structure Key Substituents/Features Potential Bioactivity Reference
Target Compound Thiazolo-triazol + spiro azaspiro 3,4,5-Trimethoxyphenyl, methylthiazole Hypothetical antifungal/anticancer
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles Triazolo-thiadiazole + pyrazole 4-Methoxyphenyl, variable R-groups Antifungal (predicted via docking)
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione Azaspiro + benzothiazole Dimethylamino-phenyl, benzothiazole Unspecified (spiro systems often CNS-active)

Key Points of Comparison

This suggests the target compound may similarly target fungal enzymes.

Substituent Effects

  • The 3,4,5-trimethoxyphenyl group in the target compound is structurally analogous to the 4-methoxyphenyl group in ’s triazolo-thiadiazoles. Trimethoxy substitutions are linked to improved binding affinity in microtubule-targeting agents (e.g., colchicine analogs), suggesting possible antiproliferative effects .
  • The methylthiazole group may enhance solubility compared to bulkier substituents in ’s spiro compounds .

Table 2: Hypothetical Physicochemical Properties

Property Target Compound Triazolo-Thiadiazoles () Azaspiro Derivatives ()
Molecular Weight High (estimated >500 g/mol) Moderate (400–450 g/mol) High (450–550 g/mol)
Solubility Moderate (polar groups + spiro rigidity) Low (lipophilic substituents) Low (bulky spiro systems)
Metabolic Stability High (spiro system reduces oxidation) Variable (depends on R-groups) High (rigid spiro framework)

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